![molecular formula C14H8Cl2F3N3OS B3042519 N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 646456-18-0](/img/structure/B3042519.png)
N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, commonly known as DCTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTF is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Scientific Research Applications
Organocatalysis
Thiourea derivatives, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have emerged as significant organocatalysts in organic chemistry, particularly due to their ability to activate substrates through hydrogen bonding. These compounds are instrumental in stabilizing transition states, leading to enhanced reaction efficiencies in various organic transformations (Zhang, Bao, & Xing, 2014). This pivotal role in organocatalysis underscores the potential utility of N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in facilitating organic reactions.
Spectroscopic and Computational Chemistry
The spectroscopic properties of thiourea derivatives, including their molecular structure and electronic characteristics, are of great interest. Studies on compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have provided insights into their molecular electrostatic potential, nonlinear optical properties, and reactivity sites, using both experimental and computational methods (Aswathy et al., 2017). This research contributes to the understanding of how such compounds can be applied in various scientific domains, including materials science and drug design.
Material Science
The crystal structure and biological activities of thiourea derivatives have also been explored, highlighting their potential in materials science and as bioactive agents. For example, the study of N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6,dimethylpyrimidin-2-yl)thiourea has revealed its crystalline properties and herbicidal activity, suggesting applications in agricultural chemistry and material engineering (Yan, Lin, Xue, & Si-jia, 2008).
properties
IUPAC Name |
2,6-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3OS/c15-10-4-7(5-11(16)21-10)12(23)22-13(24)20-9-3-1-2-8(6-9)14(17,18)19/h1-6H,(H2,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKPXBHYVLROI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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